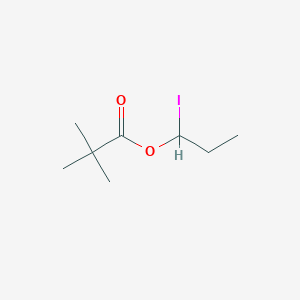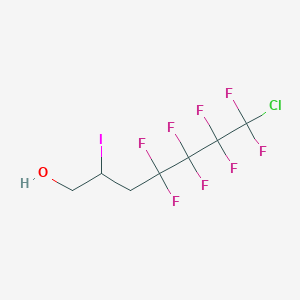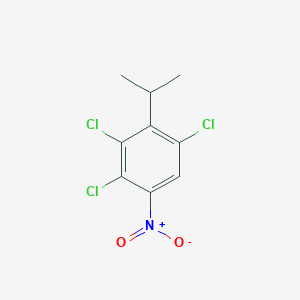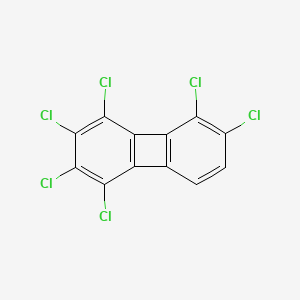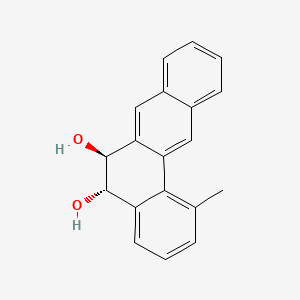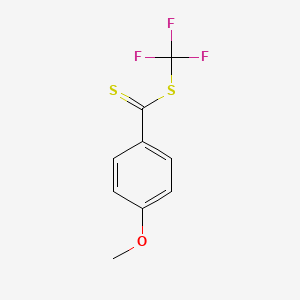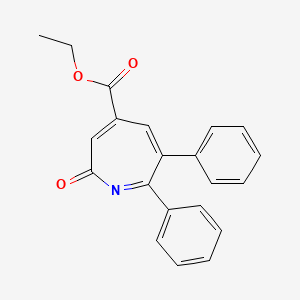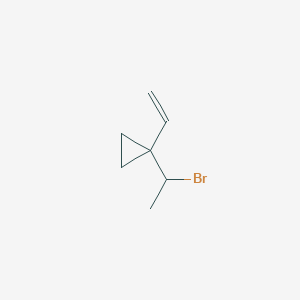
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene is an organic compound that features a sulfonyl group attached to a phenyl ring, with additional methoxy and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene typically involves multi-step organic reactions. A common approach might include:
Formation of the butane backbone: This could involve the reaction of a phenyl-substituted butane derivative with appropriate reagents to introduce the methoxy groups.
Final modifications: The methyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action for 1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene would depend on its specific application. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The sulfonyl group could play a role in binding to biological targets, while the methoxy and methyl groups might influence the compound’s solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethane
- 1-(4-Methylphenyl)-2-(methoxysulfonyl)butane
- 1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-ethylbenzene
Uniqueness
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene is unique due to its specific combination of functional groups, which can confer distinct chemical and physical properties. This uniqueness might make it particularly useful in certain applications where other similar compounds are less effective.
Propiedades
Número CAS |
106369-09-9 |
|---|---|
Fórmula molecular |
C19H24O4S |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
1-(4,4-dimethoxy-1-phenylbutan-2-yl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C19H24O4S/c1-15-9-11-17(12-10-15)24(20,21)18(14-19(22-2)23-3)13-16-7-5-4-6-8-16/h4-12,18-19H,13-14H2,1-3H3 |
Clave InChI |
JRAAAQSIWIBGCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)CC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


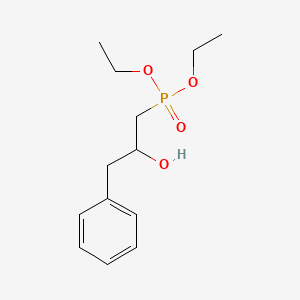
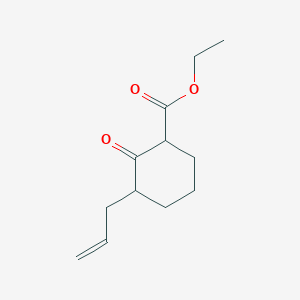
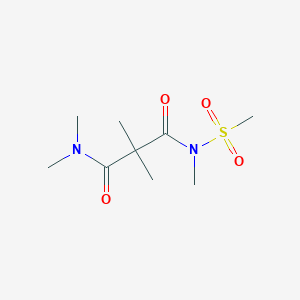
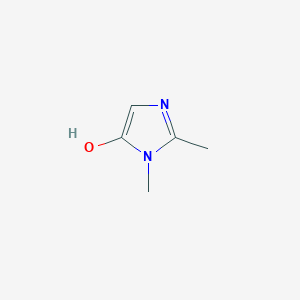
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
